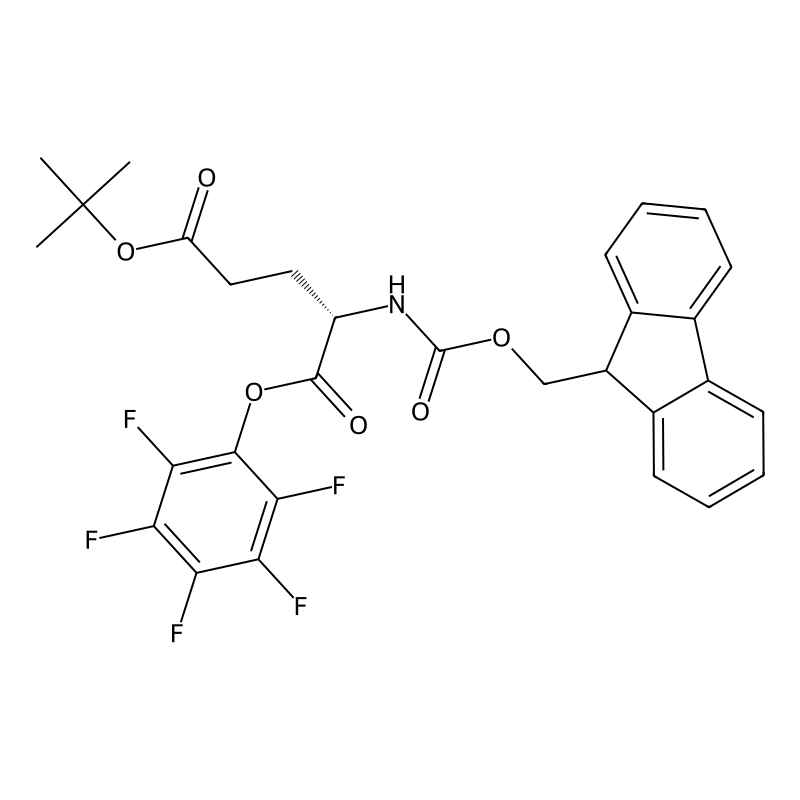

Fmoc-Glu(OtBu)-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Structure and Properties

Fmoc-Glu(OtBu)-OPfp consists of three key components:

- Fmoc protecting group: This group (Fluorenylmethoxycarbonyl) safeguards the alpha-amino group of glutamic acid, ensuring it remains unreactive during peptide chain assembly.

- Glu(OtBu): This represents the glutamic acid residue with a tert-butyl (OtBu) protecting group on its side chain carboxylic acid. This protection prevents unwanted side reactions during synthesis.

- OPfp: This denotes the pentafluorophenyl ester leaving group, which facilitates the coupling reaction between Fmoc-Glu(OtBu)-OPfp and the growing peptide chain.

Applications in Peptide Synthesis

Fmoc-Glu(OtBu)-OPfp is a versatile building block for incorporating glutamic acid into peptides due to several advantages:

- Stability: The Fmoc and OtBu protecting groups are stable under various reaction conditions commonly used in SPPS.

- Reactivity: The pentafluorophenyl ester leaving group ensures efficient coupling with the growing peptide chain.

- Purity: Fmoc-Glu(OtBu)-OPfp is commercially available in high purity grades, minimizing the risk of impurities affecting peptide quality.

Research Applications

Fmoc-Glu(OtBu)-OPfp finds applications in the synthesis of various peptides for research purposes, including:

- Biologically active peptides: Studying the function of naturally occurring peptides or developing novel peptides with therapeutic potential.

- Enzyme substrates: Investigating enzyme activity and mechanisms by creating peptides that serve as substrates for specific enzymes.

- Antibody epitopes: Synthesizing peptide fragments that mimic specific regions of proteins to understand antibody-antigen interactions.

Fmoc-Glu(OtBu)-OPfp, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-glutamic acid 5-tert-butyl ester, is a derivative of L-glutamic acid that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino and carboxy groups during various

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amino group for further coupling reactions.

- Coupling Reactions: The activated carboxylic acid moiety can react with amines or alcohols to form peptide bonds or esters, respectively.

- Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid .

While Fmoc-Glu(OtBu)-OPfp itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can have various biological functions. For instance, peptides containing L-glutamic acid are known to play roles in neurotransmission and cellular signaling. Additionally, compounds similar to Fmoc-Glu(OtBu)-OPfp have been studied for their potential as radiopharmaceuticals, particularly in targeting bone tissues .

The synthesis of Fmoc-Glu(OtBu)-OPfp typically involves several key steps:

- Formation of Glutamic Acid Derivative: L-glutamic acid is reacted with tert-butyl acetate under acidic conditions to yield the tert-butyl ester of glutamic acid (Glu(OtBu)).

- Protection with Fmoc Group: The Glu(OtBu) is then treated with Fmoc-OSu (Fmoc-activated succinimide) to introduce the Fmoc protecting group.

- Purification: The product is purified through extraction and crystallization methods to obtain Fmoc-Glu(OtBu)-OPfp in high purity .

Fmoc-Glu(OtBu)-OPfp is primarily used in:

- Peptide Synthesis: As a building block for synthesizing peptides through solid-phase peptide synthesis or solution-phase methods.

- Chemical Biology: In studies involving protein engineering and modification.

- Pharmaceutical Development: As a precursor for compounds with potential therapeutic applications, particularly those targeting neurological disorders .

Interaction studies involving Fmoc-Glu(OtBu)-OPfp often focus on its role in peptide interactions with biological targets. Research has shown that peptides synthesized using this compound can interact with receptors or enzymes, influencing biological pathways. Additionally, studies on similar compounds have explored their binding affinities and mechanisms of action in various biological systems .

Fmoc-Glu(OtBu)-OPfp shares structural similarities with several other compounds that also contain the Fmoc protecting group and variations of glutamic acid derivatives. Here are some comparable compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Fmoc-L-Glutamic Acid 5-tert-butyl Ester | 71989-18-9 | Basic structure; lacks additional functional groups |

| Fmoc-L-Glutamic Acid | 14220-97-0 | No tert-butyl ester; simpler structure |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic Acid | 204251-24-1 | Similar Fmoc protection but different esterification |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic Acid | 159751-46-9 | Longer carbon chain; different functional groups |

These compounds demonstrate variations in their side chains and functional groups while maintaining the core characteristics of glutamic acid derivatives protected by the Fmoc group. The presence of the tert-butyl group in Fmoc-Glu(OtBu)-OPfp contributes to its unique stability and solubility properties compared to its analogs .

Copper Coordination Chemistry Fundamentals

The copper-mediated synthesis of fluorenylmethoxycarbonyl-glutamic acid gamma-tert-butyl ester alpha-pentafluorophenyl ester represents one of the most reliable traditional approaches for selective amino acid derivatization. This methodology exploits the unique coordination properties of copper ions to facilitate regioselective protection of glutamic acid derivatives. The process begins with the formation of a stable copper-glutamate complex, designated as copper-glutamic acid-tert-butyl ester, which serves as a crucial intermediate in the synthetic pathway. Research has demonstrated that copper coordination effectively shields the amino group from unwanted side reactions while permitting selective modification of the carboxylic acid functionalities. The coordination complex formation occurs through bidentate chelation involving both the amino nitrogen and the alpha-carboxylate oxygen, creating a stable five-membered ring structure that enhances the selectivity of subsequent derivatization steps.

The stability of the copper complex is influenced by several factors including pH, temperature, and the presence of competing ligands. Studies indicate that optimal complex formation occurs at pH values between 7.5 and 8.5, where the amino group exists primarily in its neutral form while the carboxylate remains deprotonated. Temperature control is equally critical, with formation temperatures typically maintained between 20-25 degrees Celsius to prevent decomposition of the complex while ensuring complete coordination. The copper-mediated approach offers significant advantages over alternative protection strategies, particularly in terms of reaction selectivity and ease of purification. Unlike conventional protection methods that often require harsh acidic or basic conditions, copper coordination occurs under mild neutral conditions, minimizing the risk of racemization and side product formation.

Decoppering Protocols and Optimization

The decoppering phase represents a critical step in the copper-mediated synthesis pathway, requiring careful selection of decoppering agents to ensure complete metal removal without compromising product integrity. Contemporary research has identified several effective decoppering agents, with ethylenediaminetetraacetic acid emerging as the most widely utilized due to its high selectivity for copper ions and minimal impact on the protected amino acid derivative. The decoppering process typically involves treatment of the copper complex with a slight excess of the chelating agent in aqueous or mixed aqueous-organic media. Reaction conditions are carefully controlled to maintain pH values between 6.0 and 7.0, where the chelating agent exhibits maximum copper-binding affinity while minimizing interaction with the organic substrate.

Optimization studies have revealed that the efficiency of the decoppering process is significantly influenced by the stoichiometry of the chelating agent, reaction time, and temperature. Optimal conditions typically employ 1.2 to 1.5 equivalents of ethylenediaminetetraacetic acid relative to the copper complex, with reaction times ranging from 2 to 4 hours at ambient temperature. Monitoring of the decoppering process can be accomplished through atomic absorption spectroscopy or inductively coupled plasma analysis to ensure copper levels remain below 10 parts per million in the final product. The selection of appropriate work-up procedures following decoppering is crucial for achieving high yields and purity. Standard protocols involve extraction with organic solvents followed by aqueous washes to remove residual chelating agents and copper salts, with final purification achieved through recrystallization or chromatographic methods.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant